2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione
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Overview
Description
2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione is a compound belonging to the benzo[de]isoquinoline-1,3-dione family. This class of compounds is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of deuterium and nitro groups in its structure makes it a unique compound with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with deuterated reagents under specific conditions. For instance, the bromine derivative can be reacted with deuterated ethylenediamine or hydrazine to introduce the deuteriooxy group . The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted benzo[de]isoquinoline-1,3-dione derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its role as a fluorescent chemosensor is based on the photoinduced electron transfer (PET) effect, where the compound’s structure allows it to interact with and detect specific ions . In biological systems, its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione
- Benzo[de]isoquinoline-1,3-dione derivatives with various substituents
Uniqueness
2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione is unique due to the presence of the deuteriooxy group, which can influence its reactivity and stability. This makes it distinct from other benzo[de]isoquinoline-1,3-dione derivatives that do not contain deuterium.
Properties
IUPAC Name |
2-deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O5/c15-11-7-3-1-2-6-9(14(18)19)5-4-8(10(6)7)12(16)13(11)17/h1-5,17H/i17D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEABBDUXRVQIQY-OKWSDYJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]ON1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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